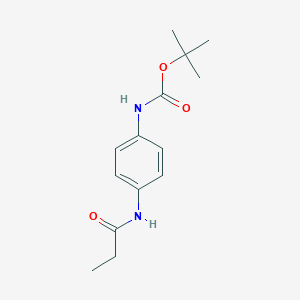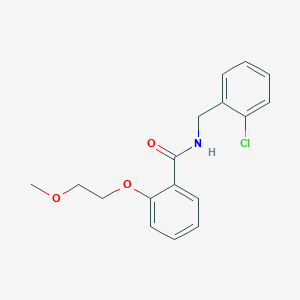![molecular formula C16H16ClN3O2 B267357 N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267357.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which is a crucial component of the ubiquitin-proteasome pathway (UPP).
作用机制
MLN4924 is a selective inhibitor of N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the UPP, which is responsible for the degradation of intracellular proteins. MLN4924 inhibits the N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide-mediated activation of NEDD8, leading to the accumulation of NEDD8-conjugated proteins and the disruption of UPP function. This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MLN4924 also inhibits the DNA damage response pathway, which is important for the repair of DNA damage induced by chemotherapy and radiation therapy. In addition, MLN4924 has been shown to induce cell cycle arrest in cancer cells, which can sensitize them to chemotherapy and radiation therapy. MLN4924 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
实验室实验的优点和局限性
One of the advantages of MLN4924 is its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which reduces the risk of off-target effects. MLN4924 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of MLN4924 is its instability in aqueous solutions, which can make it difficult to work with in the laboratory.
未来方向
There are several potential future directions for the development of MLN4924 as a therapeutic agent for cancer. One direction is the identification of biomarkers that can predict the response of cancer cells to MLN4924. Another direction is the development of combination therapies that can enhance the efficacy of MLN4924. Finally, the development of MLN4924 analogs with improved stability and pharmacokinetic properties may further enhance its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, MLN4924 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and identify its limitations and potential side effects.
合成方法
The synthesis of MLN4924 involves the condensation of 3-chloroaniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with N-(3-bromophenyl)propanamide to yield MLN4924. The synthesis of MLN4924 has been described in detail in several publications.
科学研究应用
MLN4924 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, MLN4924 has been shown to inhibit the growth of cancer cells and induce cell death. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that MLN4924 may have potential as a therapeutic agent for the treatment of cancer.
属性
产品名称 |
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide |
|---|---|
分子式 |
C16H16ClN3O2 |
分子量 |
317.77 g/mol |
IUPAC 名称 |
N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]propanamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-15(21)18-13-7-4-8-14(10-13)20-16(22)19-12-6-3-5-11(17)9-12/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22) |
InChI 键 |
DQAAPZQOHONNRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267275.png)

![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)

![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
![N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B267289.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)
![2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)
![N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B267293.png)
![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B267298.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267299.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267300.png)